molecular formula C17H19NO2 B12097818 Methyl 4-(4-amino-2-methylphenethyl)benzoate

Methyl 4-(4-amino-2-methylphenethyl)benzoate

Katalognummer: B12097818
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: WXELTXDQPCAHCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-amino-2-methylphenethyl)benzoate is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzoic acid, featuring a methyl ester group and a substituted phenethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-amino-2-methylphenethylamine and methyl 4-bromobenzoate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 4-(4-amino-2-methylphenethyl)benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Methyl 4-(4-amino-2-methylphenethyl)benzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It may serve as a lead compound for the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives could exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or resins with specific properties.

Wirkmechanismus

The mechanism by which Methyl 4-(4-amino-2-methylphenethyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific receptors or enzymes, altering their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(4-amino-2-methylphenyl)benzoate: Similar structure but lacks the ethyl linkage.

    Ethyl 4-(4-amino-2-methylphenethyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 4-(4-amino-2-methylphenethyl)benzoate hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both an amino group and a methyl ester provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

methyl 4-[2-(4-amino-2-methylphenyl)ethyl]benzoate

InChI

InChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3

InChI-Schlüssel

WXELTXDQPCAHCA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.